H-Lys-Leu-OH
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Overview
Description
Lysine-leucine, commonly referred to as H-Lys-Leu-OH, is a dipeptide composed of the amino acids lysine and leucine. This compound is formed through a peptide bond between the carboxyl group of lysine and the amino group of leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lysine-leucine typically involves the formation of a peptide bond between lysine and leucine. This can be achieved through conventional peptide synthesis methods, such as solution-phase synthesis or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base . Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of lysine-leucine can involve enzymatic hydrolysis of protein sources rich in lysine and leucine. For example, fermented oyster hydrolysates have been shown to increase the content of lysine and leucine . This method leverages the natural enzymatic processes to produce the dipeptide in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Lysine-leucine can undergo various chemical reactions, including oxidation, reduction, and substitution. The dipeptide can be oxidized to form different products depending on the conditions and reagents used. Reduction reactions can also occur, particularly at the peptide bond, leading to the formation of amino alcohols .
Common Reagents and Conditions: Common reagents used in the reactions involving lysine-leucine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of lysine-leucine depend on the specific reaction conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce amino alcohols .
Scientific Research Applications
Lysine-leucine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, lysine-leucine is known to play a role in protein synthesis and metabolism. It has been shown to improve physiological activity and fermentation performance of brewer’s yeast during high-gravity wort fermentation . In medicine, lysine-leucine is being explored for its potential therapeutic applications, including its role in promoting protein synthesis and energy metabolism . In industry, lysine-leucine is used in the production of functional foods and dietary supplements .
Mechanism of Action
The mechanism of action of lysine-leucine involves its interaction with various molecular targets and pathways. Lysine-leucine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in protein synthesis and energy metabolism . The dipeptide can also interact with peptide transporters and amino acid transporters, influencing their expression and activity .
Comparison with Similar Compounds
Lysine-leucine can be compared with other similar dipeptides, such as lysine-glycine and leucine-glycine. While all these dipeptides play a role in protein synthesis and metabolism, lysine-leucine has been shown to be more efficient in promoting feed utilization and protein efficiency ratio . Other similar compounds include lysylisoleucine and lysyl-leucine, which share similar structural features but may have different biological activities .
Properties
CAS No. |
7369-79-1 |
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Molecular Formula |
C12H25N3O3 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
ATIPDCIQTUXABX-UWVGGRQHSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
sequence |
KL |
Synonyms |
L-Lys-Leu L-lysyl-leucine lysyl-leucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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